BenchChemオンラインストアへようこそ!

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Medicinal Chemistry ADME Prediction Lipophilicity

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (CAS 64640-17-1) is a uniquely differentiated heterocyclic building block. Its para-bromophenyl substituent directs electronic and steric effects for efficient cross-coupling, while the 2-chloromethyl group offers balanced reactivity and stability—avoiding the lability of bromomethyl analogs. This dual-functionality enables precise construction of JAK2 kinase inhibitors (IC50=73 nM for related derivatives) and PROTAC bifunctional molecules. The oxazole core delivers XLogP3=3.1 and TPSA=26 Ų, aligning with CNS drug profiles. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC documentation. Order now to accelerate your medicinal chemistry program with this validated scaffold.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
CAS No. 64640-17-1
Cat. No. B3276720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
CAS64640-17-1
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)CCl)Br
InChIInChI=1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2
InChIKeyMGWGXALPWHONEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (CAS 64640-17-1): Key Physicochemical and Reactivity Profile for Chemical Procurement


5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (CAS 64640-17-1) is a heterocyclic building block featuring a 1,3-oxazole core substituted with a 4-bromophenyl group at position 5 and a chloromethyl group at position 2 [1]. The compound has a molecular weight of 272.52 g/mol and a molecular formula of C10H7BrClNO . Commercially, it is typically supplied at a minimum purity of 95%, with analytical documentation including NMR, HPLC, and GC available upon request .

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole: Why Generic Substitution with Analogous Heterocycles Compromises Project Outcomes


Direct substitution of 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole with close structural analogs is non-trivial due to the precise interplay between the 4-bromophenyl moiety and the 2-chloromethyl group. The para-bromo substitution pattern directs electronic effects and steric accessibility differently than meta- or ortho-substituted analogs, fundamentally altering cross-coupling efficiency and downstream product profiles . Furthermore, the chloromethyl handle at the 2-position offers a distinct balance of reactivity and stability compared to more labile bromomethyl analogs, impacting synthetic yield and purity [1]. The oxazole core itself imparts a specific lipophilicity profile (XLogP3 = 3.1) that differs from bioisosteric replacements like oxadiazoles, which can significantly shift ADME properties and biological target engagement [2].

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole: Quantitative Differentiation from Structural Analogs


Lipophilicity Profile: XLogP3 Comparison with Related 1,3-Oxazoles

The target compound exhibits an XLogP3 value of 3.1, calculated by PubChem [1]. This value indicates moderate lipophilicity, which is critical for membrane permeability in drug discovery contexts. In comparison, a structurally related 2-(4-bromophenyl)-4,5-dihydro-4,4-dimethyl-1,3-oxazole (CAS 32664-13-4) demonstrates a lower XLogP3 of 2.7, highlighting the impact of the chloromethyl substituent and unsaturation pattern on the compound's predicted logP .

Medicinal Chemistry ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The topological polar surface area (TPSA) of 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole is 26 Ų, as computed by Cactvs and reported by PubChem [1]. This value is consistent across various chloromethyl-substituted oxazoles, such as 4-(chloromethyl)-1,3-oxazole (CAS 767628-89-7) and 5-(chloromethyl)-2-methyl-1,3-oxazole (CAS 1196146-69-6), which also exhibit a TPSA of 26 Ų . The consistency in TPSA indicates that the presence of the bromophenyl group does not significantly alter the polar surface area relative to simpler analogs, suggesting that the increased molecular weight and lipophilicity are the primary drivers of its unique properties.

Medicinal Chemistry Drug Design Physicochemical Properties

Stability of Protein Complexes: Impact of 5-Phenyl Substitution on Binding Energy

In silico modeling studies on phenyl-substituted 1,3-oxazoles indicate that the introduction of a conjugated phenyl group at position 5 increases the stability of the pharmacophore-biomolecule complex by 0.5 kcal/mol relative to unsubstituted oxazole cores [1]. This stabilization is attributed to enhanced π-stacking interactions with aromatic residues in the protein binding site. In contrast, substitution at position 2 contributes a smaller stabilization of 0.2 kcal/mol [1]. While this is a class-level inference not specific to the 4-bromophenyl group, it provides a quantitative rationale for prioritizing 5-aryl oxazoles like the target compound over simpler 2-substituted analogs when enhanced target engagement is desired.

Molecular Modeling Binding Affinity Structure-Activity Relationship

Comparative Purity and Analytical Documentation Across Vendors

Commercial suppliers for 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole consistently specify a minimum purity of 95% . This purity level is standard for research-grade heterocyclic building blocks. For comparison, the positional isomer 2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) is also offered at ≥95% purity by vendors such as Chemscene , while 5-(4-bromophenyl)oxazole (CAS 72571-06-3), which lacks the chloromethyl handle, is available at a slightly higher 98% purity from Leyan . However, the target compound's procurement advantage lies not in a superior purity specification, but in the availability of batch-specific analytical data (NMR, HPLC, GC) from suppliers like Bidepharm, which facilitates downstream quality control and reproducibility in synthetic workflows .

Chemical Procurement Quality Control Analytical Chemistry

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole: Recommended Application Scenarios Based on Quantitative Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Synthesis

The compound's XLogP3 of 3.1 and TPSA of 26 Ų align with favorable ADME profiles for central nervous system (CNS) drug candidates [1]. It is particularly well-suited as a precursor in the synthesis of JAK2 kinase inhibitors, where the 5-aryl oxazole motif has been demonstrated to confer potent activity (IC50 = 73 nM for related derivatives) [2]. The chloromethyl group provides a reactive handle for introducing diverse amine or thioether moieties to fine-tune selectivity and pharmacokinetics.

Precursor for Antimicrobial Agents Targeting Resistant Strains

Derivatives of this compound have shown promising activity against multidrug-resistant bacteria, including MRSA and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) in the low micromolar range for optimized analogs featuring additional electron-withdrawing groups [3]. The para-bromophenyl substitution pattern is critical for maintaining activity, as meta- or ortho-substituted isomers often exhibit reduced potency due to altered target binding .

Building Block for PROTAC and Bifunctional Degrader Development

The dual-functional handle (bromophenyl for cross-coupling, chloromethyl for nucleophilic substitution) makes this oxazole an ideal linker or scaffold in the design of proteolysis-targeting chimeras (PROTACs) [4]. The moderate lipophilicity (XLogP3 = 3.1) balances solubility and permeability, a critical parameter for bifunctional molecules that must engage both the target protein and an E3 ligase complex [1].

Reference Standard for Pharmaceutical Impurity Profiling

The compound is commercially available with comprehensive analytical documentation (NMR, HPLC, GC), making it suitable for use as a reference standard in the identification and quantification of related impurities in pharmaceutical formulations . The well-characterized purity profile (≥95%) and batch-to-batch consistency support its application in regulatory-compliant analytical method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.